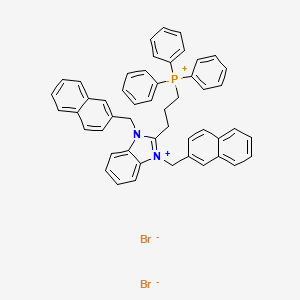

Anticancer agent 52

Description

Properties

Molecular Formula |

C50H43Br2N2P |

|---|---|

Molecular Weight |

862.7 g/mol |

IUPAC Name |

3-[1,3-bis(naphthalen-2-ylmethyl)benzimidazol-3-ium-2-yl]propyl-triphenylphosphanium dibromide |

InChI |

InChI=1S/C50H43N2P.2BrH/c1-4-21-45(22-5-1)53(46-23-6-2-7-24-46,47-25-8-3-9-26-47)34-16-29-50-51(37-39-30-32-41-17-10-12-19-43(41)35-39)48-27-14-15-28-49(48)52(50)38-40-31-33-42-18-11-13-20-44(42)36-40;;/h1-15,17-28,30-33,35-36H,16,29,34,37-38H2;2*1H/q+2;;/p-2 |

InChI Key |

KROCGDJBFJIYCI-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCC2=[N+](C3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6)(C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cryptophycin 52 on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptophycin 52 (LY355703), a synthetic analog of the natural depsipeptide Cryptophycin 1, is a highly potent antimitotic agent that exhibits its anticancer activity by targeting microtubule dynamics. This technical guide provides a comprehensive overview of the molecular mechanism of action of Cryptophycin 52, focusing on its interaction with tubulin and its profound effects on microtubule polymerization and depolymerization. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying mechanisms to serve as a valuable resource for researchers in oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[2] Consequently, tubulin has emerged as a key target for the development of anticancer drugs.[1]

Cryptophycin 52 is among the most potent antiproliferative compounds identified, with activity in the low picomolar range against a variety of cancer cell lines.[3][4] Its mechanism of action is centered on the disruption of microtubule dynamics, leading to a mitotic block and subsequent apoptosis. This guide delves into the specifics of this mechanism.

Interaction with Tubulin

Cryptophycin 52 binds directly to tubulin, the fundamental building block of microtubules. This interaction is characterized by high affinity and induces significant conformational changes in the tubulin dimer.

Binding Site

Initial studies suggested that Cryptophycin 52 might interact with the vinca alkaloid binding site on β-tubulin. However, more recent high-resolution structural studies using cryo-electron microscopy and X-ray crystallography have revealed a more complex binding mode. Cryptophycin 52 binds at the interdimer interface of tubulin, partially overlapping with the maytansine binding site on β-tubulin and also making contact with α-tubulin of the adjacent dimer in the microtubule lattice. A second, lower-affinity binding site involving the T5-loop of β-tubulin has also been identified, which bridges the maytansine and vinca sites.

Binding Affinity

Cryptophycin 52 exhibits a high affinity for tubulin. In vitro binding assays using [3H]cryptophycin-52 have determined a dissociation constant (Kd) for its binding to tubulin to be approximately 0.5 μM. The binding is rapid, not significantly dependent on temperature, and is poorly reversible, although it is not a covalent interaction.

Conformational Changes

The binding of Cryptophycin 52 to tubulin induces a conformational change in the protein. This is evidenced by alterations in the far-ultraviolet circular dichroism spectrum of tubulin upon drug binding. Structurally, the binding of Cryptophycin 52 induces a curved conformation in the tubulin dimer, which is incompatible with the straight protofilament structure required for microtubule formation. This induced curvature is a key aspect of its mechanism of action. At high concentrations, these curved tubulin-drug complexes can self-associate into ring-shaped oligomers.

Effects on Microtubule Dynamics

Cryptophycin 52 is an exceptionally potent suppressor of microtubule dynamic instability. It achieves this by affecting both the growth and shortening phases of microtubules, ultimately leading to a kinetic stabilization of the microtubule network at low concentrations.

Suppression of Polymerization and Depolymerization

At substoichiometric concentrations, Cryptophycin 52 potently suppresses the dynamic instability of microtubules. It reduces both the rate and extent of microtubule shortening and, to a lesser extent, the rate of microtubule growth. This effect is achieved without a significant change in the total microtubule polymer mass at low concentrations. For example, 25 nM of Cryptophycin 52 was found to reduce the shortening rate by 63% while only reducing the growing rate by 26%.

High-Affinity Binding to Microtubule Ends

The primary mechanism for the suppression of dynamics is the high-affinity binding of Cryptophycin 52 to the ends of microtubules. The dissociation constant (Kd) for this interaction is approximately 47 nM, with a maximum stoichiometry of about 19.5 molecules of Cryptophycin 52 per microtubule. It is estimated that the binding of only 5-6 molecules of Cryptophycin 52 to a microtubule end is sufficient to reduce its dynamicity by 50%. This suggests a "kinetic capping" mechanism where the drug-tubulin complex at the microtubule end inhibits both the addition and loss of tubulin subunits.

Concentration-Dependent Effects

The effects of Cryptophycin 52 are highly concentration-dependent.

-

Low Picomolar Concentrations (in cells): At concentrations around its IC50 for cell proliferation (e.g., 11 pM for HeLa cells), Cryptophycin 52 causes mitotic arrest without significantly altering the overall mass or organization of the mitotic spindle microtubules. The primary effect at these concentrations is the subtle suppression of microtubule dynamics.

-

High Picomolar to Nanomolar Concentrations (in cells): At higher concentrations (e.g., 300 pM), Cryptophycin 52 leads to the depolymerization of spindle microtubules and disorganization of chromosomes.

-

Nanomolar Concentrations (in vitro): The suppression of microtubule dynamics in cell-free assays is observed in the low nanomolar range (IC50 = 20 nM).

It is important to note that Cryptophycin 52 is concentrated within cells by approximately 730-fold, which explains why picomolar concentrations in the cell culture medium can achieve the nanomolar intracellular concentrations required to affect microtubule dynamics.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of Cryptophycin 52.

Table 1: In Vitro Activity of Cryptophycin 52

| Parameter | Value | Cell Line / Conditions | Reference(s) |

| IC50 (Cell Proliferation) | 11 pM | HeLa Cells | |

| IC50 (Microtubule Dynamicity) | 20 nM | In vitro assay | |

| Kd (Binding to Tubulin) | ~0.5 µM (Ka = (3.6 ± 1) × 10^6 L/mol) | In vitro binding assay | |

| Kd (Binding to Microtubule Ends) | 47 nM | In vitro binding assay | |

| Max. Stoichiometry (MT Ends) | ~19.5 molecules/microtubule | In vitro binding assay |

Table 2: Effect of Cryptophycin 52 on Microtubule Dynamic Instability Parameters

| Parameter | Control | 25 nM Cryptophycin 52 | % Change | Reference(s) |

| Growth Rate (µm/min) | 0.94 ± 0.11 | 0.7 ± 0.11 | -26% | |

| Shortening Rate (µm/min) | 14.6 ± 2.3 | 5.4 ± 1.3 | -63% |

Visualizing the Mechanism and Workflows

Mechanism of Action of Cryptophycin 52

Caption: Mechanism of Cryptophycin 52 action on microtubules.

Experimental Workflow: In Vitro Microtubule Dynamics Assay

Caption: Workflow for in vitro microtubule dynamics assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Cryptophycin 52.

Purification of Tubulin from Bovine Brain

This protocol is adapted from established methods for purifying assembly-competent tubulin.

Materials:

-

Fresh bovine brains

-

Phosphate-buffered saline (PBS)

-

Depolymerization Buffer (DB): 50 mM MES-KOH, pH 6.6, 1 mM CaCl₂

-

High-Molarity PIPES Buffer (HMPB): 1 M PIPES-KOH, pH 6.9, 10 mM MgCl₂, 20 mM EGTA

-

GTP and ATP stock solutions (100 mM)

-

Glycerol

-

Liquid nitrogen

-

Centrifuge and rotors capable of high speeds and temperature control (4°C and 37°C)

-

Dounce homogenizer

Procedure:

-

Homogenization: Homogenize fresh bovine brains in cold PBS. Centrifuge at low speed to remove large debris.

-

First Polymerization Cycle:

-

To the supernatant, add an equal volume of HMPB, ATP to a final concentration of 1.5 mM, and GTP to a final concentration of 0.5 mM.

-

Add an equal volume of glycerol.

-

Incubate at 37°C for 1 hour to induce microtubule polymerization.

-

Pellet the microtubules by centrifugation at high speed at 37°C.

-

-

First Depolymerization:

-

Resuspend the microtubule pellets in cold DB on ice for 30 minutes to depolymerize the microtubules.

-

Clarify the solution by centrifugation at high speed at 4°C to pellet aggregates.

-

-

Second Polymerization Cycle:

-

Collect the supernatant and repeat the polymerization step as in step 2.

-

-

Second Depolymerization and Storage:

-

Repeat the depolymerization step as in step 3.

-

The resulting supernatant contains purified, assembly-competent tubulin.

-

Determine the protein concentration, snap-freeze aliquots in liquid nitrogen, and store at -80°C.

-

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of Cryptophycin 52 on the overall polymerization of tubulin.

Materials:

-

Purified tubulin

-

G-PEM Buffer: 80 mM PIPES, pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, 5% glycerol

-

Cryptophycin 52 stock solution in DMSO

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

Add 100 µL of the tubulin solution to the wells of a pre-warmed (37°C) 96-well plate.

-

Add varying concentrations of Cryptophycin 52 (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) to the wells.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.

-

Plot absorbance versus time to generate polymerization curves and determine the effect of Cryptophycin 52 on the rate and extent of polymerization.

In Vitro Microtubule Dynamics Assay by Video Microscopy

This assay allows for the direct observation and quantification of the effects of Cryptophycin 52 on individual microtubules.

Materials:

-

Purified tubulin

-

GMPCPP (slowly hydrolyzable GTP analog)

-

BRB80 buffer: 80 mM PIPES-KOH, pH 6.9, 1 mM EGTA, 4 mM MgCl₂

-

Microscope slides and coverslips

-

Video-enhanced differential interference contrast (VE-DIC) or total internal reflection fluorescence (TIRF) microscope with a temperature-controlled stage

-

Image analysis software

Procedure:

-

Preparation of GMPCPP-stabilized Microtubule Seeds:

-

Polymerize a mixture of unlabeled and fluorescently labeled tubulin in the presence of 1 mM GMPCPP at 37°C for 15-30 minutes.

-

Pellet the seeds by centrifugation and resuspend in warm BRB80. These seeds will serve as nucleation points for dynamic microtubules.

-

-

Microscope Chamber Preparation:

-

Assemble a flow chamber using a microscope slide and coverslip.

-

Coat the chamber with an antibody that will bind the microtubule seeds (e.g., anti-digoxigenin if digoxigenin-labeled tubulin was used in the seeds).

-

Block the surface with a solution like casein to prevent non-specific binding.

-

-

Assay:

-

Flow the GMPCPP-stabilized seeds into the chamber and allow them to bind.

-

Prepare a reaction mixture containing purified tubulin (e.g., 10-15 µM) in BRB80 supplemented with 1 mM GTP and the desired concentration of Cryptophycin 52 (e.g., 10-100 nM) or vehicle.

-

Perfuse the reaction mixture into the chamber, which is maintained at 37°C on the microscope stage.

-

Record time-lapse images of the growing and shortening microtubules.

-

-

Data Analysis:

-

Track the ends of individual microtubules over time using image analysis software.

-

Measure the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).

-

Immunofluorescence Microscopy of Cellular Microtubules

This method is used to visualize the effects of Cryptophycin 52 on the microtubule network within cells.

Materials:

-

HeLa cells

-

Cell culture medium and supplies

-

Glass coverslips

-

Cryptophycin 52

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 3% BSA)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: fluorescently labeled anti-mouse IgG

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Grow HeLa cells on glass coverslips until they reach the desired confluency.

-

Treat the cells with varying concentrations of Cryptophycin 52 (e.g., 10 pM to 300 pM) or vehicle for a specified time (e.g., 20 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with ice-cold methanol at -20°C or with paraformaldehyde at room temperature.

-

If using paraformaldehyde, permeabilize the cells with permeabilization buffer.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary anti-α-tubulin antibody.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash the cells with PBS.

-

-

Mounting and Imaging:

-

Stain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the microtubule network and chromosome organization using a fluorescence microscope.

-

Conclusion

Cryptophycin 52 is a powerful antimitotic agent that exerts its effect through a multifaceted interaction with tubulin and microtubules. Its high-affinity binding to the tubulin interdimer interface induces a curved conformation that is incompatible with microtubule polymerization. Furthermore, its binding to microtubule ends kinetically stabilizes the polymer by potently suppressing both growth and shortening dynamics. The profound understanding of its mechanism of action, supported by the quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for the rational design of novel, even more effective anticancer therapeutics targeting the microtubule cytoskeleton.

References

- 1. Immunofluorescence localization of HeLa cell microtubule-associated proteins on microtubules in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 3. sorenandersen.org [sorenandersen.org]

- 4. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Antimitotic Agent: A Technical Guide to the Discovery and Synthesis of Cryptophycin 52

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptophycin 52 (LY355703) stands as a testament to the power of natural product synthesis in the quest for novel anticancer therapeutics. As a synthetic analog of the highly potent cyanobacterial metabolite, Cryptophycin 1, it represents a significant advancement in the development of microtubule-targeting agents. This technical guide provides an in-depth exploration of the discovery of the parent compound, the subsequent total synthesis and purification of Cryptophycin 52, its mechanism of action, and its potent antiproliferative activity.

From Cyanobacteria to Clinic: The Discovery of the Cryptophycins

The story of Cryptophycin 52 begins with the isolation of its natural precursor, Cryptophycin 1, from the terrestrial cyanobacterium Nostoc sp.[1][2]. These cyclic depsipeptides exhibited remarkable cytotoxic activity, attracting significant interest from the scientific community. Early studies revealed that the cryptophycins exert their potent anticancer effects by interfering with microtubule dynamics, a critical process in cell division.[3] However, challenges related to the supply and potential liabilities of the natural product prompted the pursuit of synthetic analogs with improved pharmacological properties. Cryptophycin 52 emerged from these efforts as a leading clinical candidate.[1]

Synthesis and Isolation of Cryptophycin 52

As a synthetic molecule, the "isolation" of Cryptophycin 52 refers to its purification from the reaction mixture following its total synthesis. The synthesis of this complex macrocycle is a significant undertaking, typically involving a convergent approach where key fragments of the molecule are synthesized independently and then coupled together.

Experimental Protocols

1. Total Synthesis of Cryptophycin 52 (General Overview):

The total synthesis of Cryptophycin 52 is a multi-step process that has been approached through various strategies. A common convergent strategy involves the synthesis of three key fragments, which are then assembled to form the final macrocycle.[4]

-

Fragment A Synthesis: This portion of the molecule contains the epoxide functionality crucial for its biological activity. Synthetic routes often employ asymmetric dihydroxylation to establish the required stereochemistry.

-

Fragment B Synthesis: This fragment is derived from D-tyrosine and incorporates the chloro and methoxy substituents.

-

Fragment C-D Synthesis: This section comprises the β-alanine and α-hydroxy acid moieties.

Key Synthesis Steps:

-

Fragment Coupling: The synthesized fragments are coupled using standard peptide coupling reagents.

-

Macrocyclization: The linear precursor is induced to form the 16-membered ring, often through a ring-closing metathesis reaction.

-

Epoxidation: The final epoxide ring on fragment A is typically installed in the later stages of the synthesis. The Shi epoxidation is one strategy that has been successfully employed for this transformation.

2. Purification of Cryptophycin 52:

Following the total synthesis, Cryptophycin 52 is purified from the crude reaction mixture using chromatographic techniques.

-

Method: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining highly pure Cryptophycin 52.

-

Stationary Phase: A C18 silica-based column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA), is employed to elute the compound.

-

Detection: UV detection at appropriate wavelengths (e.g., 214 nm and 280 nm) is used to monitor the elution of the product.

-

Fraction Collection and Analysis: Fractions corresponding to the Cryptophycin 52 peak are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.

Biological Activity and Mechanism of Action

Cryptophycin 52 is an exceptionally potent antimitotic agent, exhibiting antiproliferative activity at picomolar concentrations against a broad range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Antiproliferative Activity of Cryptophycin 52

The following table summarizes the 50% inhibitory concentration (IC50) values of Cryptophycin 52 against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (pM) |

| HeLa | Cervical Cancer | 11 |

| LNCaP | Prostate Cancer | 1-10 |

| DU-145 | Prostate Cancer | 1-10 |

| HL-60/S | Promyelocytic Leukemia | - |

| HL-60/Vinc | Vincristine-Resistant Leukemia | - |

| HL-60/Adr | Doxorubicin-Resistant Leukemia | - |

| CCRF-CEM | Acute Lymphoblastic Leukemia | - |

Note: Specific IC50 values for all cell lines were not consistently available in the provided search results. The table reflects the reported picomolar potency.

Signaling Pathway of Cryptophycin 52-Induced Apoptosis

Cryptophycin 52's interaction with tubulin triggers a cascade of events culminating in programmed cell death.

Caption: Cryptophycin 52 binds to tubulin, leading to mitotic arrest and apoptosis.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates the general workflow for the synthesis, purification, and subsequent biological testing of Cryptophycin 52.

Caption: Workflow from synthesis and purification to biological evaluation of Cryptophycin 52.

Conclusion

Cryptophycin 52 exemplifies a successful translation of a natural product lead into a potent, synthetically accessible anticancer agent. Its unique mechanism of action, involving the high-affinity binding to tubulin and subsequent induction of apoptosis, continues to make it a subject of significant interest in the field of oncology. This technical guide provides a foundational understanding of the discovery, synthesis, and biological properties of Cryptophycin 52, serving as a valuable resource for researchers dedicated to the development of next-generation cancer therapies.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of LY355703 (Cryptophycin 52)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed, convergent total synthesis of LY355703, also known as Cryptophycin 52. The information presented is collated from key peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

Chemical Structure and Properties of LY355703

LY355703 is a potent synthetic analog of the naturally occurring cryptophycins, a class of depsipeptides isolated from the cyanobacterium Nostoc sp.[1] It is a 16-membered macrocyclic compound containing ester and amide linkages.

Table 1: Chemical Identity of LY355703

| Identifier | Value |

| IUPAC Name | (3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

| Synonyms | Cryptophycin 52 |

| CAS Number | 186256-67-7 |

| Chemical Formula | C₃₆H₄₅ClN₂O₈ |

| Molecular Weight | 669.21 g/mol |

| SMILES String | C--INVALID-LINK--NCC(C(=O)O--INVALID-LINK--O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl">C@@H[C@@H]3--INVALID-LINK--C4=CC=CC=C4 |

Retrosynthetic Analysis and Strategy

The total synthesis of LY355703 can be achieved through a convergent strategy, which involves the preparation of several key fragments that are later coupled to form the final macrocycle. A notable enantioselective synthesis was reported by Ghosh et al. (2003), which will be the focus of the experimental protocols outlined in this guide.[2] The retrosynthetic analysis breaks down LY355703 into three main fragments:

-

Fragment A: A protected β-amino acid derivative.

-

Fragment B: A D-tyrosine phosphonate derivative.

-

Fragment C: A phenyl hexenal derivative.

This convergent approach allows for the efficient and stereocontrolled synthesis of the complex target molecule.

Synthesis of Key Fragments

Synthesis of Fragment C (Phenyl Hexenal)

The synthesis of the phenyl hexenal fragment involves the stereocontrolled construction of two stereogenic centers. A key step in this synthesis is the Corey-Bakshi-Shibata (CBS) reduction of a ketone to establish the desired stereochemistry of a secondary alcohol intermediate.

Table 2: Synthesis of an Intermediate for Fragment C

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Corey-Bakshi-Shibata Reduction | Ketone, (R)-2-Methyl-CBS-oxazaborolidine, BH₃·THF, THF, -30 °C to -25 °C | 95 |

Synthesis of Fragment B (D-Tyrosine Phosphonate)

The D-tyrosine phosphonate fragment is prepared from a suitable D-tyrosine derivative. The phosphonate group is introduced to facilitate the subsequent Horner-Emmons olefination.

Synthesis of Fragment A (Protected β-Amino Acid Derivative)

The protected β-amino acid derivative serves as a building block for the macrocyclic core of LY355703. Its synthesis involves standard peptide coupling and protection group strategies.

Assembly of Fragments and Macrocyclization

The synthesized fragments are coupled in a specific sequence to construct the linear precursor of LY355703. A crucial step in this assembly is the Horner-Emmons reaction between the D-tyrosine phosphonate (Fragment B) and the phenyl hexenal (Fragment C) to form the characteristic double bond.

Following the coupling of the fragments, the final step is the macrolactamization to form the 16-membered ring of LY355703.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis reported by Ghosh et al. (2003).[2] Researchers should consult the original publication and its supporting information for precise experimental details, including stoichiometry, reaction times, and purification methods.

General Procedure for Horner-Emmons Reaction

To a solution of the phosphonate (Fragment B) in an anhydrous aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C) is added a strong base (e.g., n-BuLi). The resulting ylide is then treated with a solution of the aldehyde (Fragment C) in the same solvent. The reaction mixture is stirred for a specified time and then quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl). The product is extracted, dried, and purified by chromatography.

General Procedure for Macrolactamization

The linear precursor is dissolved in a large volume of a suitable solvent (e.g., dichloromethane) to favor intramolecular cyclization. A coupling reagent (e.g., BOP reagent) and a non-nucleophilic base (e.g., diisopropylethylamine) are added, and the reaction mixture is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield LY355703.

Conclusion

The convergent total synthesis of LY355703 (Cryptophycin 52) is a challenging but well-established process in medicinal chemistry. The strategy of synthesizing key fragments and coupling them in the final stages allows for flexibility in producing analogs for structure-activity relationship studies. The detailed experimental protocols and data provided in the cited literature are essential for the successful replication of this synthesis. This guide serves as a comprehensive starting point for researchers interested in the synthesis and further development of cryptophycin-based anticancer agents.

References

A Technical Guide to the Target Identification and Validation of Anticancer Agent 52 (AC-52): A MEK Inhibitor Case Study

Disclaimer: "Anticancer agent 52" is not a publicly recognized designation for a specific therapeutic agent. This guide uses the placeholder "AC-52" to represent a hypothetical novel MEK (Mitogen-activated protein kinase kinase) inhibitor. The data, pathways, and protocols described herein are based on established principles and published information for well-characterized MEK inhibitors, such as trametinib, to illustrate the comprehensive process of target identification and validation for this class of drugs.

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical intracellular cascade that regulates fundamental cellular processes including proliferation, survival, and differentiation.[1][] Aberrant activation of this pathway, often driven by mutations in BRAF or RAS genes, is a key driver in a significant portion of human cancers, making it a prime target for therapeutic intervention.[3][4] MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, phosphorylating and activating their only known substrates, ERK1 and ERK2.[5] AC-52 is a potent and selective, allosteric inhibitor of MEK1/2, designed to block uncontrolled cell proliferation driven by this pathway.

This technical guide provides an in-depth overview of the target identification and validation process for AC-52, from initial biochemical screening to cellular and in vivo confirmation of its mechanism of action.

Target Identification: Pinpointing MEK1/2

The identification of MEK1/2 as the primary target of AC-52 is accomplished through a multi-pronged approach common in modern drug discovery.

-

Phenotypic Screening: Initial high-throughput screens of compound libraries against cancer cell lines with known genetic drivers (e.g., BRAF V600E mutant melanoma) identify compounds that inhibit proliferation. AC-52 was identified in such a screen due to its potent activity in these specific cell lines.

-

Kinase Profiling: To determine specificity, AC-52 is tested against a broad panel of hundreds of protein kinases. This reveals high selectivity for MEK1/2 with minimal off-target activity.

-

Affinity-Based Methods: Techniques such as affinity chromatography using immobilized AC-52 can be used to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry confirms MEK1 and MEK2 as the primary interactors.

Target Validation: Confirming the Mechanism of Action

Once identified, the target must be validated to prove that its inhibition by the compound is responsible for the observed anticancer effects. This involves a series of biochemical, cellular, and in vivo experiments.

Biochemical Validation

Biochemical assays confirm the direct interaction between AC-52 and its purified target enzyme, MEK1. These cell-free assays are crucial for determining the intrinsic potency of the inhibitor.

Table 1: Biochemical Activity of AC-52 Against MEK1

| Parameter | Value | Assay Type | Relevance |

|---|---|---|---|

| IC₅₀ (vs. MEK1) | 1.5 nM | Cell-Free Kinase Assay | Measures direct inhibition of the purified enzyme. |

| Kᵢ (vs. MEK1) | 0.8 nM | Enzyme Kinetics | Represents the inhibition constant, a measure of binding affinity. |

| Kᴅ (vs. KSR:MEK1) | 65 nM | In Vitro Binding Assay | Measures binding affinity to the physiologically relevant KSR-scaffolded MEK1 complex. |

Cellular Validation

Cellular assays are essential to confirm that AC-52 can enter cells, engage its target, and produce the desired biological response.

-

Target Engagement: The most direct way to confirm MEK inhibition in cells is to measure the phosphorylation status of its downstream substrate, ERK. A reduction in phosphorylated ERK (p-ERK) levels upon treatment indicates successful target engagement.

-

Antiproliferative Activity: The ultimate goal of AC-52 is to halt cancer cell growth. Its potency is measured across a panel of cancer cell lines with different genetic backgrounds.

Table 2: Cellular Activity of AC-52 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation | Cellular EC₅₀ (p-ERK Inhibition) | GI₅₀ (Cell Proliferation) |

|---|---|---|---|---|

| A375 | Malignant Melanoma | BRAF V600E | 10 nM | 8 nM |

| BON1 | Pancreatic Neuroendocrine | NRAS | 15 nM | 0.44 nM |

| QGP-1 | Pancreatic Neuroendocrine | KRAS | 25 nM | 6.36 nM |

| NCI-H727 | Lung Neuroendocrine | Wild-Type | >1000 nM | 84.12 nM |

The data demonstrate that cell lines with mutations that activate the MAPK pathway (BRAF, NRAS, KRAS) are significantly more sensitive to AC-52, confirming its mechanism-of-action.

Signaling Pathway and Experimental Workflows

Visualizing the relevant signaling pathways and experimental workflows is crucial for understanding the context of AC-52's action and the logic of its validation process.

MAPK Signaling Pathway

The following diagram illustrates the core Ras-Raf-MEK-ERK signaling cascade and highlights the point of inhibition by AC-52.

Target Validation Workflow

This diagram outlines the logical flow of experiments performed to validate MEK1/2 as the definitive target of AC-52.

Key Experimental Protocols

Detailed and robust experimental protocols are the foundation of successful target validation.

Protocol: Cellular p-ERK Inhibition by In-Cell Western Assay

This method quantifies the inhibition of ERK phosphorylation in adherent cells to determine the cellular potency (EC₅₀) of AC-52.

-

Cell Plating: Seed A375 melanoma cells into 96-well plates at a density of 15,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of AC-52 in serum-free media. Remove the growth media from the cells and add the compound dilutions. Incubate for 2 hours at 37°C. Include a vehicle (DMSO) control.

-

Fixation and Permeabilization:

-

Remove the compound-containing media.

-

Fix the cells by adding 150 µL of 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Wash the wells 3 times with PBS containing 0.1% Triton X-100 (PBST).

-

Permeabilize the cells with 100% methanol for 10 minutes at -20°C.

-

-

Blocking: Wash wells 3 times with PBST. Block non-specific binding by adding 150 µL of a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Prepare a primary antibody cocktail in blocking buffer containing both a rabbit anti-p-ERK1/2 antibody and a mouse anti-total-ERK1/2 antibody. Incubate the plate overnight at 4°C.

-

Secondary Antibody Incubation and Detection:

-

Wash the plate 4 times with PBST.

-

Prepare a secondary antibody cocktail containing an IRDye 800CW goat anti-rabbit antibody and an IRDye 680RD goat anti-mouse antibody.

-

Incubate the plate in the dark for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

Wash the plate 4 times with PBST and allow it to dry.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both p-ERK (800 nm channel) and total ERK (700 nm channel).

-

Calculate the ratio of p-ERK to total ERK for each well. Normalize the data to the vehicle control and plot the results against the compound concentration to determine the EC₅₀ value.

-

Protocol: Cell Proliferation (GI₅₀) Assay

This assay measures the concentration of AC-52 required to inhibit 50% of cell growth over a 72-hour period.

-

Cell Plating: Seed cancer cells (e.g., A375, QGP-1) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Compound Treatment: Add serially diluted AC-52 to the wells. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine for 100% inhibition).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Viability Measurement:

-

Equilibrate the plates and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition).

-

Plot the percent growth inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the GI₅₀ value.

-

Conclusion

The comprehensive process of target identification and validation provides robust evidence that AC-52 is a potent and selective inhibitor of MEK1/2. Biochemical assays confirm direct, high-affinity binding, while cellular assays demonstrate on-target pathway modulation that translates to potent antiproliferative effects in cancer cells harboring MAPK pathway-activating mutations. This rigorous validation is a critical prerequisite for advancing a targeted therapeutic agent like AC-52 into further preclinical and clinical development.

References

In Vitro Antiproliferative Activity of Cryptophycin 52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro antiproliferative activity of Cryptophycin 52 (also known as LY355703), a synthetic analogue of the potent cyanobacterial depsipeptide, Cryptophycin 1. Renowned for its extraordinary potency, Cryptophycin 52 has been a subject of significant interest in cancer research due to its powerful antimitotic effects. This document details its mechanism of action, summarizes its cytotoxic potency across various cancer cell lines, provides detailed experimental protocols for its evaluation, and visualizes key cellular pathways and workflows.

Data Presentation: Potency and Cytotoxicity

Cryptophycin 52 demonstrates exceptionally potent antiproliferative and cytotoxic activity against a broad spectrum of human tumor cell lines, with IC50 values typically in the low picomolar range.[1] Its potency is reported to be 40 to 400 times greater than clinically utilized antimicrotubule agents like paclitaxel and vinca alkaloids.[2] A key characteristic of Cryptophycin 52 is its ability to maintain high potency against multidrug-resistant (MDR) cancer cells, showing minimal susceptibility to efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP-1).[1][2]

| Cell Line | Cancer Type | IC50 (pM) | Notes |

| HeLa | Cervical Carcinoma | 11 | - |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 22 | - |

| HL-60/S | Promyelocytic Leukemia | 3.3 | Parental, drug-sensitive line |

| HL-60/Adr | Promyelocytic Leukemia | 15.6 | MRP-1 overexpressing, adriamycin-resistant |

| HL-60/Vinc | Promyelocytic Leukemia | 23.4 | P-gp overexpressing, vincristine-resistant |

Table 1: In Vitro Antiproliferative Activity (IC50) of Cryptophycin 52 in various human cancer cell lines. Data compiled from multiple sources.

Mechanism of Action

The primary mechanism of action for Cryptophycin 52 is the disruption of microtubule dynamics, which is critical for the formation of the mitotic spindle during cell division.

At low picomolar concentrations, sufficient to inhibit cell proliferation, Cryptophycin 52 does not cause a net depolymerization of spindle microtubules but rather suppresses their dynamic instability.[3] It binds with high affinity to tubulin at the interdimer interface, partially overlapping with the maytansine binding site. This binding induces a conformational change in the tubulin dimer, creating a structure that is incompatible with the microtubule lattice. The result is a kinetic stabilization of microtubules, powerfully suppressing the rates of both shortening and growing at the microtubule ends.

This disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a potent and sustained cell cycle arrest in the G2/M phase, specifically at the metaphase-anaphase transition. Prolonged mitotic arrest ultimately activates downstream apoptotic pathways, leading to programmed cell death. This apoptotic induction is associated with multiple signaling events, including the phosphorylation of Bcl-2, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

Experimental Protocols

Antiproliferation Assay (AlamarBlue Method)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of Cryptophycin 52.

Materials:

-

Human tumor cell lines

-

Complete culture medium (e.g., RPMI 1640 + 10% FBS)

-

96-well microtiter plates

-

Cryptophycin 52 stock solution (in DMSO)

-

AlamarBlue® (or Resazurin) reagent

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (fluorometric or spectrophotometric)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL and seed into each well of a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of Cryptophycin 52 in complete culture medium from the stock solution. The final DMSO concentration should be kept constant and low (<0.1%).

-

Remove the medium from the wells and add 100 µL of the various concentrations of Cryptophycin 52. Include wells with medium and DMSO only (vehicle control) and wells with medium only (no-cell control).

-

Drug Incubation: Incubate the plate for 72 hours (or other desired time points) at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Add AlamarBlue® reagent (typically 10% of the well volume) to each well, including controls.

-

Final Incubation: Incubate the plate for another 2-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Subtract the background (no-cell control) reading. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with Cryptophycin 52.

Materials:

-

Treated and untreated cell samples

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with Cryptophycin 52 for a specified time (e.g., 24, 48 hours), harvest both adherent and floating cells.

-

Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL.

-

Incubate the cells for at least 2 hours at 4°C (or store at -20°C for longer periods) for fixation.

-

Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark. The RNase A will degrade double-stranded RNA, ensuring that PI only stains DNA.

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect the fluorescence signal (typically on a linear scale) for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is expected.

References

- 1. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

Cryptophycin 52: A Potent Inducer of G2/M Arrest and Apoptosis in Tumor Cells

A Technical Guide for Researchers and Drug Development Professionals

Cryptophycin 52 (LY355703), a synthetic analog of the natural depsipeptide cryptophycin 1, is a powerful antimitotic agent with significant antiproliferative and cytotoxic activity against a broad spectrum of human tumor cells, including multidrug-resistant strains.[1][2] This technical guide provides an in-depth overview of the effects of Cryptophycin 52 on tumor cell cycle progression, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Microtubule Disruption

Cryptophycin 52 exerts its potent antitumor effects primarily by interacting with tubulin, the fundamental component of microtubules.[3] This interaction leads to the suppression of microtubule dynamics, which is crucial for the proper formation and function of the mitotic spindle during cell division.[1]

At low picomolar concentrations, Cryptophycin 52 stabilizes microtubule dynamics, effectively "freezing" them and preventing the necessary shortening and growing required for chromosome segregation. This disruption of microtubule function is the primary trigger for the subsequent cellular events. At higher concentrations (≥10 times the IC50), it can lead to the depolymerization of spindle microtubules.

The binding of Cryptophycin 52 to tubulin is rapid, of high affinity, and poorly reversible, inducing a conformational change in the tubulin protein. Competition studies suggest that its binding site may overlap with that of vinca alkaloids.

Effects on Tumor Cell Cycle Progression: G2/M Arrest

The immediate and most prominent consequence of Cryptophycin 52-induced microtubule disruption is a robust arrest of the cell cycle in the G2/M phase. This has been consistently observed across various human tumor cell lines. Flow cytometry analysis of cells treated with Cryptophycin 52 reveals a significant accumulation of cells in the G2/M phase, preventing them from completing mitosis and progressing to the G1 phase. In some cases, this arrest occurs at the prometaphase/metaphase interface.

Quantitative Analysis of Cryptophycin 52's Antiproliferative Activity

The potency of Cryptophycin 52 is highlighted by its low picomolar IC50 values for antiproliferative activity in a wide range of human solid and hematologic tumor cell lines. These values are significantly lower than those of other established antimitotic agents like paclitaxel and vinblastine.

| Cell Line | Tumor Type | IC50 (pM) for Antiproliferative Activity | Reference |

| HeLa | Cervical Cancer | 11 | |

| Various Solid and Hematologic Tumor Cell Lines | - | Low picomolar range |

Induction of Apoptosis: The Ultimate Fate of Arrested Cells

Following a prolonged G2/M arrest, tumor cells treated with Cryptophycin 52 are driven towards programmed cell death, or apoptosis. The induction of apoptosis is a key component of Cryptophycin 52's cytotoxic effects. While cell cycle arrest can be observed within hours of treatment, the appearance of apoptotic markers typically occurs at later time points.

The apoptotic response to Cryptophycin 52 is multifaceted and can be cell-type specific, involving multiple signaling pathways.

Key Molecular Events in Cryptophycin 52-Induced Apoptosis:

-

Caspase Activation: Apoptosis is often associated with the activation of the caspase cascade. In several cell lines, Cryptophycin 52 treatment leads to the proteolytic processing and activation of caspase-3 and caspase-7, key executioner caspases. This is further confirmed by the cleavage of the caspase substrate poly(ADP-ribose) polymerase (PARP).

-

Bcl-2 Family Modulation: The Bcl-2 family of proteins, critical regulators of apoptosis, are also implicated. Cryptophycin 52 induces the phosphorylation of the anti-apoptotic proteins Bcl-2 and/or Bcl-xL. Overexpression of Bcl-2 has been shown to confer resistance to Cryptophycin 52-induced apoptosis.

-

p53-Dependent and -Independent Pathways: The tumor suppressor protein p53 can play a role in Cryptophycin 52-mediated apoptosis. In wild-type p53-expressing cells, treatment leads to the up-regulation of p53 and its downstream targets, the pro-apoptotic protein Bax and the cell cycle inhibitor p21. However, apoptosis can also be induced in a p53-independent manner.

-

JNK Pathway Activation: A sustained increase in the phosphorylation of c-Jun NH2-terminal kinase (JNK) has been observed and strongly correlates with the induction of apoptosis by Cryptophycin 52.

Experimental Protocols

Cell Culture and Drug Treatment

Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to attach overnight. Cryptophycin 52, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired concentrations for the specified time points.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvest: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.

-

Fixation: Cells are washed with cold PBS and fixed in cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.

-

Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining:

-

Cell Harvest: Cells are harvested as described for cell cycle analysis.

-

Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Detection of Cytoplasmic Nucleosomes:

This can be performed using a commercially available ELISA kit that detects histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells, following the manufacturer's instructions.

DNA Ladder Formation:

-

DNA Extraction: Genomic DNA is extracted from treated and untreated cells.

-

Electrophoresis: The extracted DNA is run on an agarose gel.

-

Visualization: The gel is stained with an intercalating agent like ethidium bromide and visualized under UV light. A characteristic ladder-like pattern of DNA fragments indicates apoptosis.

Western Blotting for Protein Analysis

-

Protein Extraction: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, phospho-JNK, caspase-3, PARP).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow Visualizations

Caption: Mechanism of Cryptophycin 52-induced G2/M arrest.

Caption: Signaling pathways in Cryptophycin 52-induced apoptosis.

Caption: General experimental workflow for studying Cryptophycin 52 effects.

References

The Core Apoptotic Pathways Induced by Cryptophycin 52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptophycin 52 (LY355703), a synthetic analog of the natural depsipeptide cryptophycin 1, is a highly potent antimitotic agent that exhibits significant antitumor activity at picomolar concentrations. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides an in-depth overview of the molecular pathways governing Cryptophycin 52-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Mechanism of Action: Microtubule Disruption and G2/M Arrest

Cryptophycin 52 binds to the vinca domain of β-tubulin, effectively suppressing microtubule dynamics. This interference with the normal function of the mitotic spindle apparatus triggers a cell cycle checkpoint, leading to a robust arrest of cancer cells in the G2/M phase. This prolonged mitotic arrest is a critical initiating event for the apoptotic cascade.

Core Apoptotic Signaling Pathways

Cryptophycin 52 initiates apoptosis through a multi-faceted approach, engaging both intrinsic and extrinsic signaling pathways in a cell-type-dependent manner. The key pathways are detailed below.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central route for Cryptophycin 52-induced apoptosis, primarily regulated by the Bcl-2 family of proteins.

-

Modulation of Bcl-2 Family Proteins: Cryptophycin 52 induces the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, a post-translational modification often associated with their inactivation. In cells with wild-type p53, such as the LNCaP prostate cancer cell line, Cryptophycin 52 also upregulates the expression of the pro-apoptotic protein Bax.[1] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria into the cytosol, triggering the formation of the apoptosome and subsequent activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases, caspase-3 and caspase-7, which cleave a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[1]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is strongly implicated in Cryptophycin 52-induced apoptosis.

-

Sustained JNK Phosphorylation: Treatment with Cryptophycin 52 leads to a sustained increase in the phosphorylation of JNK.[1] Activated JNK can translocate to the nucleus to regulate the expression of pro-apoptotic genes. It can also directly phosphorylate and modulate the activity of Bcl-2 family proteins, further promoting the apoptotic process.

Role of p53

The tumor suppressor protein p53 can play a role in Cryptophycin 52-induced apoptosis, although its involvement is not universally required.

-

p53-Dependent and -Independent Mechanisms: In p53 wild-type cells like LNCaP, Cryptophycin 52 treatment leads to the upregulation of p53, which in turn can transcriptionally activate pro-apoptotic targets such as Bax.[1] However, Cryptophycin 52 also effectively induces apoptosis in prostate cancer cells with mutant or null p53 (e.g., DU-145 and PC-3), indicating the existence of p53-independent apoptotic pathways.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Cryptophycin 52.

Table 1: Antiproliferative Activity of Cryptophycin 52 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (pM) |

| LNCaP | Prostate Cancer | 1-10 |

| DU-145 | Prostate Cancer | 1-10 |

| PC-3 | Prostate Cancer | Less responsive than LNCaP and DU-145 |

| Various Solid and Hematologic Tumor Cell Lines | Multiple | Low picomolar range |

Data compiled from Drew et al., 2002 and Wagner et al., 1999.

Table 2: Effect of Cryptophycin 52 on Cell Cycle Distribution and Apoptosis-Related Proteins in Prostate Cancer Cell Lines

| Cell Line | p53 Status | G2/M Arrest | p53 Expression | Bax Expression | Bcl-2/Bcl-xL Phosphorylation | JNK Phosphorylation | Caspase-3/7 Activation |

| LNCaP | Wild-type | Accumulation | Upregulation | Upregulation | Increased | Sustained Increase | Activated |

| DU-145 | Mutant | Accumulation | N/A | Not reported | Increased | Sustained Increase | Activated |

| PC-3 | Null | Less responsive | N/A | Not reported | Increased | Sustained Increase | Activated |

Data summarized from Drew et al., 2002.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and experimental workflows.

References

Preclinical Pharmacology of LY355703: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY355703, also known as cryptophycin 52, is a synthetic analogue of the naturally occurring cryptophycins, a class of potent microtubule-destabilizing agents.[1][2][3] This document provides a comprehensive overview of the preclinical pharmacology of LY355703, summarizing its mechanism of action, in vitro and in vivo antitumor activity, and pharmacokinetic profile. The information is intended to serve as a technical resource for researchers and professionals involved in the development of anticancer therapeutics.

Mechanism of Action

LY355703 exerts its potent cytotoxic effects by interacting with tubulin, the fundamental component of microtubules.[2][4] This interaction leads to the inhibition of microtubule polymerization and the suppression of microtubule dynamics, which are critical for various cellular functions, most notably mitotic spindle formation.

The primary mechanism of action involves:

-

Binding to the Vinca Alkaloid Site: LY355703 binds to the vinca alkaloid-binding site on tubulin.

-

Inhibition of Microtubule Polymerization: This binding potently inhibits the assembly of tubulin dimers into microtubules.

-

Cell Cycle Arrest: The disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

A key feature of LY355703 is its ability to overcome multidrug resistance (MDR). It is not a significant substrate for common efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP), which are often responsible for resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.

Signaling Pathway

The cytotoxic activity of LY355703 is initiated by its direct interaction with microtubules, leading to a cascade of events culminating in apoptosis. The signaling pathway involves cell cycle checkpoints and the activation of apoptotic machinery.

In Vitro Pharmacology

LY355703 demonstrates exceptional potency against a broad spectrum of human cancer cell lines, with IC50 values for antiproliferative activity typically in the low picomolar range. Its cytotoxicity is both concentration- and time-dependent.

Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (pM) |

| CEM | Leukemia | ~10-50 |

| LNCaP | Prostate Cancer | ~1-10 |

| DU-145 | Prostate Cancer | ~1-10 |

| Various Solid & Hematologic Tumor Lines | Various | 10 - 50 |

Note: The table presents approximate IC50 values as reported in the literature. Specific values can vary based on experimental conditions.

Activity in Multidrug-Resistant (MDR) Cell Lines

A significant advantage of LY355703 is its retained potency in cell lines that have developed resistance to other chemotherapeutic agents.

| Parental Cell Line | Resistant Cell Line (Resistance Mechanism) | Fold Resistance (LY355703) | Fold Resistance (Paclitaxel) | Fold Resistance (Vinblastine) |

| Sensitive | P-gp Overexpressing | Minimally Affected | High | High |

| Sensitive | MRP Overexpressing | Minimally Affected | High | High |

Note: This table provides a qualitative summary. Quantitative fold-resistance values can be found in specialized literature.

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the significant antitumor efficacy of LY355703 in various murine solid tumor models and human tumor xenografts.

Efficacy in Xenograft Models

LY355703 has shown activity in a range of xenograft models, including those derived from colon, mammary, and prostate cancers. In severe combined immunodeficient (SCID) mice bearing advanced-stage mammary and prostate xenografts, complete tumor regressions have been observed. The compound is also effective in murine tumors that express the MDR phenotype.

| Tumor Model | Cancer Type | Efficacy |

| Murine Colon, Mammary, Pancreatic | Solid Tumors | Activity Observed |

| Human Colon, Mammary, Prostate Xenografts | Solid Tumors | Activity Observed |

| Advanced-stage Mammary and Prostate Xenografts in SCID mice | Solid Tumors | Complete Tumor Regressions |

| Adriamycin-resistant Mammary Adenocarcinoma (Mamm-17/Adr) | MDR Solid Tumor | Activity Observed |

Pharmacokinetics

Pharmacokinetic studies of LY355703 have been conducted in preclinical models and in early-phase clinical trials.

Preclinical Pharmacokinetics

Preclinical studies revealed that LY355703 is highly protein-bound (up to 99%, species-dependent).

Clinical Pharmacokinetics (Phase I)

Data from a Phase I clinical trial provides insights into the human pharmacokinetics of LY355703.

| Parameter | Value |

| Administration | Intravenous Infusion |

| Terminal Half-life (t1/2) | 0.8 to 3.9 hours |

| Elimination | Rapid |

| Cmax and AUC | Linear over the dose range studied |

| Interpatient Variability (Clearance) | 32% |

| Interpatient Variability (Volume of Distribution) | 39% |

Experimental Protocols

In Vitro Antiproliferation Assay

Protocol:

-

Cell Seeding: Tumor cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

Drug Application: LY355703 and control compounds are serially diluted and added to the wells.

-

Incubation: Plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is assessed using a metabolic indicator dye such as alamarBlue. The reduction of the dye, which correlates with the number of viable cells, is measured spectrophotometrically.

-

Data Analysis: The absorbance data is used to generate dose-response curves, from which the IC50 values are calculated.

Cell Cycle Analysis

Protocol:

-

Cell Treatment: Cells are treated with LY355703 at various concentrations for different time points.

-

Harvesting and Fixation: Cells are harvested, washed, and fixed, typically in cold ethanol, to permeabilize the cell membrane.

-

DNA Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating agent like propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is plotted as a histogram of DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

In Vivo Xenograft Studies

Protocol:

-

Tumor Cell Implantation: Human tumor cells are implanted, typically subcutaneously, into immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Establishment: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

-

Group Assignment: Mice are randomized into treatment and control groups.

-

Drug Administration: LY355703 is administered via a clinically relevant route (e.g., intravenously) at various doses and schedules. The control group receives a vehicle solution.

-

Monitoring: Tumor dimensions and animal body weights are measured regularly to assess efficacy and toxicity.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Antitumor efficacy is typically expressed as tumor growth inhibition.

Conclusion

The preclinical data for LY355703 reveal it to be a highly potent antimitotic agent with a favorable profile. Its picomolar cytotoxicity across a wide range of cancer cell lines, coupled with its ability to circumvent common multidrug resistance mechanisms, underscores its therapeutic potential. In vivo studies have consistently demonstrated significant antitumor activity in various tumor models. These promising preclinical findings have provided a strong rationale for the clinical evaluation of LY355703 in cancer patients.

References

Cellular Uptake and Accumulation of Cryptophycin 52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptophycin 52, a synthetic analog of the natural depsipeptide Cryptophycin 1, is a highly potent antimitotic agent that has demonstrated significant antiproliferative activity against a broad spectrum of human tumor cells, including those with multidrug resistance. Its primary mechanism of action involves the inhibition of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. A critical determinant of its efficacy is its cellular uptake and intracellular accumulation. This technical guide provides a comprehensive overview of the current understanding of these processes, including quantitative data, detailed experimental protocols, and a hypothesized signaling pathway for its cellular entry.

Introduction

Cryptophycin 52 is a 16-membered macrolide that exhibits cytotoxicity at picomolar concentrations.[1][2] Unlike many other chemotherapeutic agents, its effectiveness appears to be minimally impacted by the overexpression of multidrug resistance (MDR) transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP-1).[2][3] This characteristic makes it a promising candidate for treating resistant cancers. Understanding the mechanisms governing its entry into and retention within cancer cells is paramount for optimizing its therapeutic potential and developing strategies to overcome potential resistance.

Quantitative Analysis of Cellular Uptake

The cellular uptake of Cryptophycin 52 has been characterized as a rapid and saturable process. Studies utilizing tritiated Cryptophycin 52 ([³H]-CP-52) have provided quantitative insights into its accumulation in different cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Cryptophycin 52

| Cell Line | Type | IC₅₀ (ng/mL) | IC₅₀ (pM) | Reference |

| THP-1 | Human Leukemia | 0.1 | ~120 | [4] |

| H-125 | Human Lung Tumor | 20,000 | ~24,000,000 | |

| Various | Solid and Hematologic Tumors | - | low picomolar range |

Table 2: Cellular Uptake of [³H]-Cryptophycin 52

| Cell Line | Time to Maximum Uptake | Maximum Uptake (ng/10⁵ cells) | Uptake Characteristics | Reference |

| THP-1 | 20 minutes | 27 | Rapid and Saturable | |

| H-125 | 20 minutes | 136 | Rapid and Saturable |

Dissociation experiments have indicated that Cryptophycin 52 interacts with target cells in a manner that is poorly reversible, suggesting high-affinity binding to intracellular targets, primarily tubulin.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the cellular uptake and accumulation of Cryptophycin 52. These protocols are synthesized from general best practices for radiolabeled drug uptake assays and specific details mentioned in the literature for Cryptophycin 52.

Cell Culture

-

Cell Lines: Human leukemia (THP-1) and human lung tumor (H-125) cells are cultured in an appropriate medium (e.g., RPMI-1640 for THP-1 and DMEM for H-125) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Radiolabeled Cellular Uptake Assay

This protocol describes the measurement of [³H]-Cryptophycin 52 uptake in cancer cells.

-

Cell Seeding: Plate cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight (for adherent cell lines). Suspension cells like THP-1 can be used directly.

-

Drug Incubation:

-

Aspirate the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).

-

Add fresh, pre-warmed culture medium containing various concentrations of [³H]-Cryptophycin 52 (e.g., 0.1 to 50 µg/mL).

-

Incubate for various time points (e.g., 5, 10, 20, 30, 60 minutes) at 37°C.

-

-

Termination of Uptake:

-

To stop the uptake, rapidly aspirate the drug-containing medium.

-

Wash the cells three times with ice-cold PBS to remove extracellular [³H]-Cryptophycin 52.

-

-

Cell Lysis:

-

Add 200 µL of 0.1 M NaOH or a suitable lysis buffer (e.g., RIPA buffer) to each well.

-

Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

-

-

Scintillation Counting:

-

Transfer the cell lysate from each well to a scintillation vial.

-

Add 4 mL of a suitable scintillation cocktail (e.g., EcoLume).

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of a parallel set of wells using a BCA protein assay for normalization.

-

Calculate the amount of Cryptophycin 52 uptake (e.g., in ng per mg of protein) based on the specific activity of the [³H]-Cryptophycin 52.

-

Competition Assay

This assay determines the specificity of Cryptophycin 52 uptake.

-

Pre-incubation: Before adding [³H]-Cryptophycin 52, pre-incubate the cells for 30 minutes with a high concentration (e.g., 100-fold excess) of unlabeled ("cold") Cryptophycin 52 or other inhibitors (e.g., vinblastine, taxol).

-

Uptake Measurement: Proceed with the radiolabeled cellular uptake assay as described above, in the continued presence of the inhibitor.

-

Analysis: Compare the uptake of [³H]-Cryptophycin 52 in the presence and absence of the competitor to determine the extent of inhibition. The uptake of [³H]-CP-52 is effectively inhibited by unlabeled CP-52 and to a lesser extent by vinblastine and taxol, but not by adriamycin, colchicine, or mitomycin.

Cellular Uptake and Accumulation Workflow

The following diagram illustrates the general workflow for a cellular uptake experiment.

Caption: Experimental workflow for quantifying Cryptophycin 52 cellular uptake.

Signaling Pathways in Cellular Uptake

The precise signaling pathways governing the cellular uptake of Cryptophycin 52 have not been fully elucidated. Given that it is a relatively large and complex molecule, its entry is unlikely to be solely dependent on passive diffusion. The saturable nature of its uptake suggests the involvement of carrier-mediated transport.

While Cryptophycin 52 is a poor substrate for common MDR efflux pumps, its uptake may be facilitated by other transporters. Depsipeptides, the class of molecules to which Cryptophycin 52 belongs, have been shown to interact with various cellular components. Based on this, a putative uptake mechanism is proposed.

Hypothesized Uptake Mechanism

It is hypothesized that the cellular uptake of Cryptophycin 52 may involve one or more of the following:

-

Passive Diffusion: A component of uptake may occur via passive diffusion across the plasma membrane, driven by the concentration gradient.

-

Carrier-Mediated Transport: The saturable uptake kinetics strongly suggest the involvement of a transporter protein. Given the structural diversity of substrates for Organic Anion-Transporting Polypeptides (OATPs) and their known role in the uptake of other anticancer drugs, they represent potential candidates for facilitating Cryptophycin 52 entry.

-

Endocytosis: For larger molecules, endocytic pathways can be a mode of entry.

The following diagram illustrates a hypothesized model for the cellular uptake of Cryptophycin 52.

Caption: Hypothesized cellular uptake pathways for Cryptophycin 52.

Downstream Cellular Effects

Once inside the cell, Cryptophycin 52 exerts its potent cytotoxic effects primarily through its interaction with tubulin. This leads to the disruption of microtubule dynamics, mitotic arrest, and ultimately, the induction of apoptosis. The apoptotic signaling cascade initiated by Cryptophycin 52 is complex and can involve the activation of caspases, modulation of the Bcl-2 family of proteins, and the phosphorylation of c-Jun NH₂-terminal kinase (JNK).

The following diagram outlines the key downstream events following Cryptophycin 52 accumulation.

Caption: Downstream signaling cascade initiated by Cryptophycin 52.

Conclusion and Future Directions

Cryptophycin 52 exhibits favorable cellular uptake and accumulation kinetics, contributing to its high potency. Its insensitivity to common MDR mechanisms further enhances its therapeutic promise. While current data provides a foundational understanding of its uptake, further research is warranted to definitively identify the specific transporters involved and the signaling pathways that regulate this process. A more profound understanding of these mechanisms could pave the way for the rational design of combination therapies to further enhance the efficacy of this promising anticancer agent. Elucidating the precise roles of influx and efflux transporters will be critical in predicting patient response and designing strategies to overcome potential resistance.

References

- 1. Role of Organic Anion-Transporting Polypeptides (OATPs) in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Antimitotic Agent Cryptophycin 52: A Technical Guide to Its Activity in Multidrug-Resistant Cancer Cells

For Immediate Release

This technical guide provides an in-depth analysis of Cryptophycin 52 (LY355703), a potent synthetic analog of the natural depsipeptide Cryptophycin 1. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, its remarkable efficacy against multidrug-resistant (MDR) cancer cell lines, and the experimental protocols for its evaluation. A key finding is that Cryptophycin 52's potency is minimally affected by common resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp), which plagues many conventional chemotherapeutics.

Executive Summary